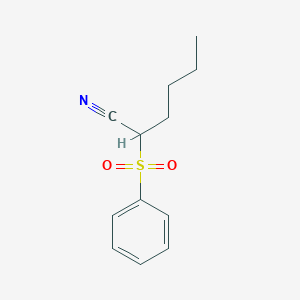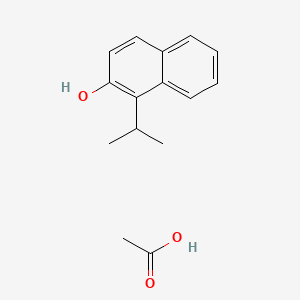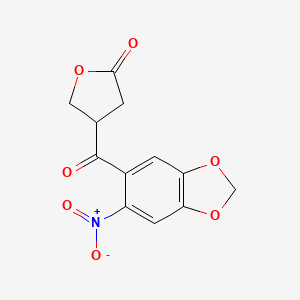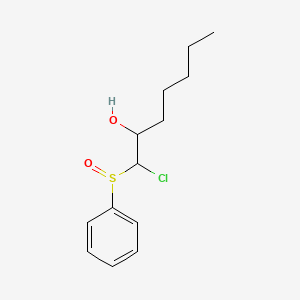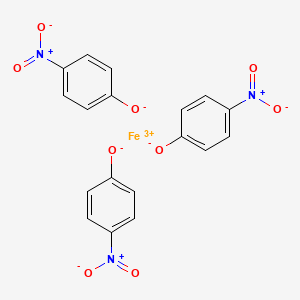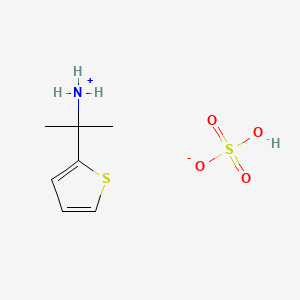
(8,9-Didehydroergolin-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol . This compound is characterized by its complex structure, which includes an indole ring fused to a quinoline system.
Vorbereitungsmethoden
The synthesis of (8,9-Didehydroergolin-8-yl)methanol involves several steps:
Electrophilic Substitution: The initial step involves electrophilic substitution followed by addition to form the intermediate compound.
Methylation: The intermediate is then methylated by an N-methyltransferase enzyme.
Oxidation: The allyl alcohol group is oxidized to form a diene.
Epoxidation: The diene undergoes epoxidation to yield the final product.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity.
Analyse Chemischer Reaktionen
(8,9-Didehydroergolin-8-yl)methanol undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, often using hydrogenation catalysts.
Substitution: Substitution reactions are common, especially in the presence of strong nucleophiles.
Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions vary based on the specific conditions but often include derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(8,9-Didehydroergolin-8-yl)methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (8,9-Didehydroergolin-8-yl)methanol involves its interaction with molecular targets such as serotonin receptors. It acts as a partial agonist at these receptors, modulating their activity and influencing various physiological processes . The pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation and other neurological functions .
Vergleich Mit ähnlichen Verbindungen
(8,9-Didehydroergolin-8-yl)methanol is similar to other ergoline derivatives such as:
Lysergol: Another ergoline derivative with similar structural features but different biological activities.
Ergoline-8-methanol, 8,9-didehydro-6-methyl-: A closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific interactions with serotonin receptors and its potential therapeutic applications .
Eigenschaften
CAS-Nummer |
64479-77-2 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
[(6aR,10aR)-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C15H16N2O/c18-8-9-4-12-11-2-1-3-13-15(11)10(7-17-13)5-14(12)16-6-9/h1-4,7,12,14,16-18H,5-6,8H2/t12-,14-/m1/s1 |
InChI-Schlüssel |
XGNDUBUGJPTPDF-TZMCWYRMSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H](C=C(CN2)CO)C3=C4C1=CNC4=CC=C3 |
Kanonische SMILES |
C1C2C(C=C(CN2)CO)C3=C4C1=CNC4=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


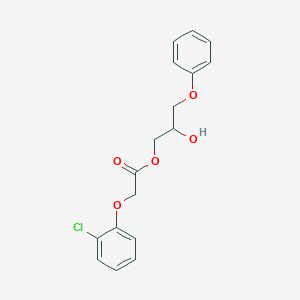


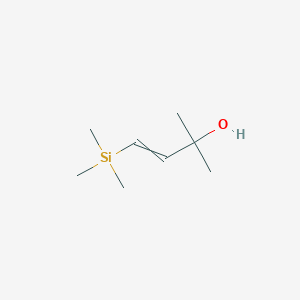
![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)

